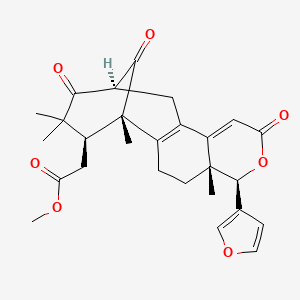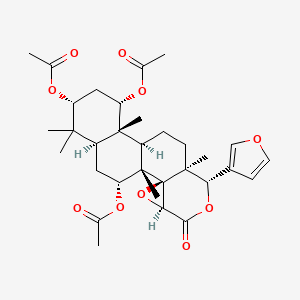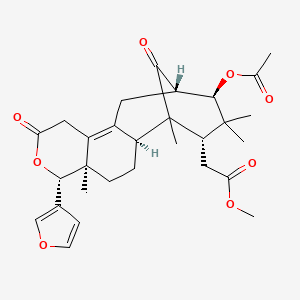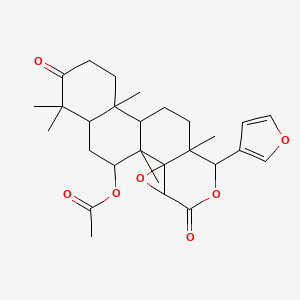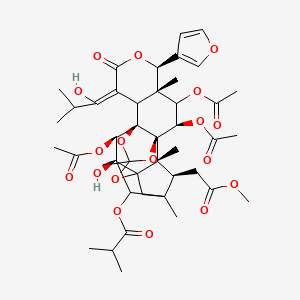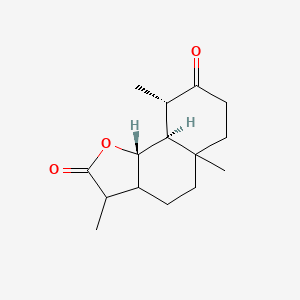
Artepaulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artepaulin is a sesquiterpene lactone derived from plants of the family Asteraceae, particularly from the species Artemisia pauciflora. This compound is known for its diverse biological activities, including antitumoral, antiviral, and growth-regulating properties .
Preparation Methods
Artepaulin can be synthesized through various methods. One common approach involves the extraction of plant material followed by chromatographic separation and spectroscopic characterization. The preparation of plant extracts typically involves the use of solvents such as ethanol or methanol, followed by purification using techniques like thin-layer chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Artepaulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like selenium and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Artepaulin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Its biological activities make it a subject of interest in studies related to plant defense mechanisms and ecological interactions.
Medicine: this compound’s antitumoral and antiviral properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of artepaulin involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate growth and immune responses is well-documented .
Comparison with Similar Compounds
Artepaulin is compared with other sesquiterpene lactones such as artausin and arglabin. While all these compounds share a similar lactone structure, this compound is unique due to its specific biological activities and the presence of distinct functional groups. This uniqueness makes it a valuable compound for both research and practical applications .
Similar compounds include:
Artausin: Another sesquiterpene lactone with similar biological activities.
Arglabin: Known for its antitumoral properties and structural similarities to this compound.
This compound’s distinct chemical structure and biological activities make it a compound of significant interest in various fields of research and industry.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8?,9-,10?,12-,13+,15?/m1/s1 |
InChI Key |
BXRGGUXPWTWACZ-JFYDMLHMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]3C(CCC2(CCC1=O)C)C(C(=O)O3)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


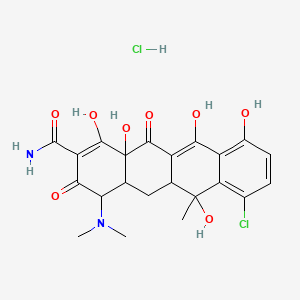

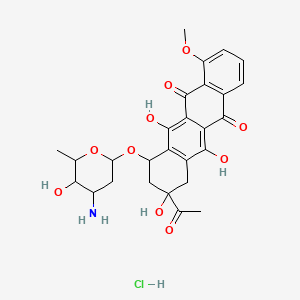
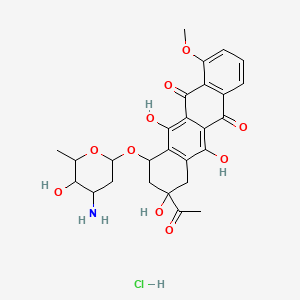
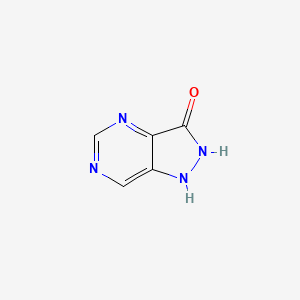
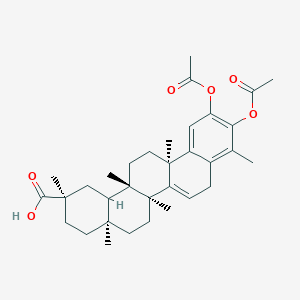
![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate](/img/structure/B10754240.png)
